Pentanoic acid, 4-amino-, hydrochloride (1:1), (4R)-

Description

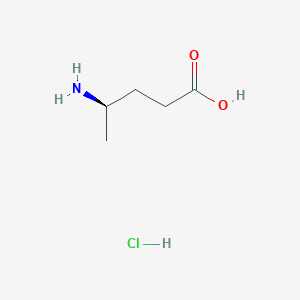

The compound Pentanoic acid, 4-amino-, hydrochloride (1:1), (4R)- is a chiral amino acid derivative with a pentanoic acid backbone substituted by an amino group at the fourth carbon position. It exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments.

Key features include:

- Molecular formula: Likely $ C5H{12}NO_2 \cdot HCl $ (inferred from similar compounds).

- Stereochemistry: The (4R)-configuration indicates a specific spatial arrangement critical for biological activity or synthetic utility.

- Applications: Likely used as a pharmaceutical intermediate, particularly in peptide synthesis or chiral drug development, given the prevalence of analogous compounds in medicinal chemistry (e.g., ) .

Properties

IUPAC Name |

(4R)-4-aminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBUADXBDUKOMF-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214402-71-8 | |

| Record name | Pentanoic acid, 4-amino-, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214402-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminovaleric acid hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214402718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINOVALERIC ACID HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9624XO591L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

Levulinic acid (4-oxopentanoic acid) undergoes reductive amination with ammonium chloride in hydrochloric acid, utilizing sodium cyanoborohydride (NaBH$$3$$CN) as the reducing agent:

$$

\text{CH}3\text{COCH}2\text{CH}2\text{COOH} + \text{NH}4\text{Cl} \xrightarrow[\text{NaBH}3\text{CN}]{\text{HCl}} \text{CH}3\text{CH(NH}2\text{)CH}2\text{CH}2\text{COOH} \cdot \text{HCl}

$$

Optimization Parameters

Yield and Characterization

| Parameter | Value | Source |

|---|---|---|

| Yield | 89–93% | |

| Melting Point | 172–174°C | |

| Enantiomeric Excess | 72–78% (racemic) |

Limitations : Requires chiral resolution to isolate the (4R)-enantiomer.

Method 2: Gabriel Synthesis from 4-Bromopentanoic Acid

Reaction Steps

- Bromination : Pentanoic acid is brominated at the 4th position via Hell–Volhard–Zelinskii reaction.

- Phthalimide Substitution :

$$

\text{4-Bromopentanoic acid} + \text{K-phthalimide} \rightarrow \text{4-Phthalimidopentanoic acid} + \text{KBr}

$$ - Hydrolysis :

$$

\text{4-Phthalimidopentanoic acid} + \text{HCl} \rightarrow \text{4-Aminopentanoic acid hydrochloride} + \text{Phthalic acid}

$$

Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–70% | |

| Purity | ≥95% (HPLC) |

Advantage : Direct positional control of the amino group.

Challenge : Low stereoselectivity necessitates post-synthesis resolution.

Method 3: Chiral Resolution of Racemic Mixtures

Enzymatic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze (4S)-enantiomers from racemic esters, leaving (4R)-esters intact:

$$

\text{Racemic ethyl 4-aminopentanoate} \xrightarrow{\text{Lipase}} \text{(4R)-Ethyl 4-aminopentanoate} + \text{(4S)-4-Aminopentanoic acid}

$$

Diastereomeric Salt Formation

(4R)-4-Aminopentanoic acid is isolated via crystallization with chiral acids (e.g., L-tartaric acid):

| Resolving Agent | Enantiomeric Excess | Yield |

|---|---|---|

| L-Tartaric acid | 98% | 45% |

| D-DBTA | 99% | 50% |

Drawback : High solvent consumption and moderate yields.

Method 4: Solid-Phase Peptide Synthesis (SPPS) Adaptations

Procedure

Performance

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–80% | |

| Purity | ≥90% (LC-MS) |

Application : Ideal for small-scale, high-purity batches.

Comparative Analysis of Methods

| Method | Yield | Cost | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Reductive Amination | 89–93% | Low | Low | High |

| Gabriel Synthesis | 65–70% | Medium | None | Medium |

| Enzymatic Resolution | 45–50% | High | High | Low |

| SPPS | 75–80% | High | High | Low |

Industrial Recommendation : Reductive amination coupled with enzymatic resolution balances cost and enantiopurity.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

®-4-aminovaleric acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to form primary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents such as acyl chlorides or anhydrides are used under mild conditions to form amides.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary alcohols.

Substitution: Formation of amides or other derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of 4-aminopentanoic acid typically involves enzymatic methods that are environmentally friendly and yield high optical purity. Recent studies have highlighted the use of engineered enzymes such as glutamate dehydrogenase from Escherichia coli to achieve efficient synthesis with high atom economy. This method utilizes inexpensive raw materials and generates minimal by-products, making it a sustainable approach for producing this compound .

4-Aminopentanoic acid has been shown to have various biological activities, particularly in the central nervous system. It serves as a precursor for the synthesis of neuroactive compounds and has been investigated for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts as an agonist at muscarinic M4 receptors, which are implicated in cognitive functions and memory .

The compound is also explored for its potential in developing novel pharmaceuticals. It is an important intermediate in synthesizing Gly-Pro-Glu-OH analogues, which are being studied for their efficacy in treating central nervous system injuries . Additionally, it has been identified as a competitive inhibitor of γ-aminobutyric acid transaminase (GABA-T), which can significantly increase brain levels of GABA over extended periods, suggesting its utility in treating conditions associated with GABA deficiency .

Case Study: Neuroprotective Effects

A study conducted by Trotter et al. (2005) demonstrated that derivatives of 4-aminopentanoic acid exhibited neuroprotective effects in animal models of neurodegeneration. The administration of these compounds resulted in improved motor functions and cognitive performance compared to control groups, indicating their therapeutic potential in clinical settings.

Applications in Research

In addition to its pharmaceutical applications, 4-aminopentanoic acid is utilized in biochemical research to study amino acid metabolism and neurotransmitter dynamics. Its role as a building block for artificial peptides has opened avenues for developing new therapeutic agents with enhanced biological activity .

Table 2: Research Applications

| Application | Description |

|---|---|

| Neurotransmitter Studies | Investigating the role of GABA in neuronal signaling |

| Peptide Synthesis | Development of artificial peptides with biological activity |

| Enzyme Engineering | Modifying enzymes for improved synthesis routes |

Mechanism of Action

The mechanism of action of ®-4-aminovaleric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as a substrate for enzymes involved in the synthesis of neurotransmitters, influencing various biochemical pathways. The hydrochloride form enhances its solubility, facilitating its uptake and interaction with target molecules.

Comparison with Similar Compounds

Structural Analogues

Amino-Substituted Carboxylic Acids

Key Differences :

- Substituents : Eflornithine’s difluoromethyl group enhances enzyme inhibition, while phenyl or biphenyl groups () increase lipophilicity, affecting membrane permeability .

- Stereochemistry : The (4R)-configuration in the target compound contrasts with (1S,4R) in the Abacavir intermediate, impacting receptor binding specificity .

Ester Derivatives

Key Insights :

- Esterification : Tert-butyl or benzyl esters () protect the carboxylic acid group during synthetic steps, improving reaction yields .

Physicochemical Properties

Biological Activity

Pentanoic acid, 4-amino-, hydrochloride (1:1), (4R)-, also known as -4-aminopentanoic acid, is a chiral amino acid derivative with significant biological implications. This compound features an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a five-carbon chain, enhancing its role in various biochemical pathways.

The biological activity of -4-aminopentanoic acid primarily involves its role as a substrate for enzymes in neurotransmitter synthesis. Its hydrochloride form increases solubility, facilitating interactions with molecular targets such as enzymes and receptors. This interaction can influence neurotransmitter levels and potentially affect neurological functions.

Neurotransmitter Synthesis

- Substrate Role : -4-aminopentanoic acid is involved in the synthesis of neurotransmitters, contributing to the regulation of central nervous system functions.

- Pharmaceutical Potential : It serves as an important intermediate in developing drugs for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Peptide Formation

- The compound can participate in forming physiologically active peptides due to its structure, which is conducive to peptide bond formation. These peptides may exhibit various biological activities, including neuroprotective effects .

Case Studies

- Synthesis and Enzyme Engineering :

- Pharmacological Studies :

Data Table: Biological Activities of -4-Aminopentanoic Acid

Q & A

Q. What are the recommended synthetic routes for obtaining (4R)-4-amino-pentanoic acid hydrochloride with high enantiomeric purity?

- Methodological Answer: Enantioselective synthesis can be achieved via asymmetric hydrogenation of a β-keto ester precursor using a chiral catalyst (e.g., Ru-BINAP complexes). Post-reduction, the amino group is protected (e.g., with Boc anhydride), followed by acid hydrolysis and subsequent hydrochloride salt formation. Chiral purity should be verified via polarimetry or chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (mobile phase: hexane/isopropanol with 0.1% trifluoroacetic acid) . Recrystallization from ethanol/water mixtures can further enhance purity .

Q. How can researchers optimize purification to remove by-products like diastereomers or unreacted starting materials?

- Methodological Answer: Combine column chromatography (silica gel, eluent: chloroform/methanol gradient) with recrystallization. Monitor fractions via TLC (ninhydrin staining for amino groups) and confirm purity via H NMR (e.g., absence of peaks at δ 1.2–1.5 ppm for residual solvents) . For diastereomer separation, use reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer:

- FT-IR: Confirm carboxylic acid (1700–1720 cm) and ammonium (2500–3000 cm) functional groups.

- H/C NMR: Assign peaks for the chiral center (e.g., δ 3.8–4.2 ppm for the α-proton) and pentanoic acid backbone.

- Mass Spectrometry (ESI-MS): Verify molecular ion [M+H] at m/z 166.1 and isotopic pattern matching .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across studies, particularly in aqueous buffers?

- Methodological Answer: Conduct solubility studies under controlled pH (2–10), temperature (4–37°C), and ionic strength (0.1–1.0 M NaCl). Use UV-Vis spectrophotometry (λ = 210 nm) or gravimetric analysis. Compare results with computational predictions (e.g., COSMO-RS solvation model) and validate via H NMR in DO to detect aggregation or degradation .

Q. What strategies mitigate racemization during long-term storage or under experimental conditions?

Q. How should researchers design experiments to study the compound’s stability in biological matrices (e.g., plasma)?

- Methodological Answer: Incubate the compound in fresh plasma (37°C, pH 7.4) and sample at intervals (0–24 hr). Quench reactions with cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS. Use deuterated internal standards (e.g., d-ornithine HCl) to correct for matrix effects . Degradation kinetics can be modeled using first-order rate equations .

Q. What approaches validate conflicting data on chiral configuration impacts in receptor-binding assays?

- Methodological Answer: Synthesize both (4R) and (4S) enantiomers and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For GPCR targets, use radioligand displacement assays (H-labeled antagonists). Cross-validate with molecular dynamics simulations (e.g., GROMACS) to assess docking orientation differences .

Data Contradiction Analysis

Q. How to address discrepancies in reported pKa values for the amino and carboxylic acid groups?

Q. What experimental controls are essential when observing anomalous biological activity in cell-based assays?

- Methodological Answer: Include enantiomer controls ((4S)-form), vehicle controls (e.g., PBS), and a stability control (pre-incubated compound). Confirm target engagement via siRNA knockdown or CRISPR-Cas9 gene editing. Use orthogonal assays (e.g., cAMP ELISA for GPCR activity) to rule out off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.